

Toxicological Profile of Hexaconazole in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hexazole*
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexaconazole, a broad-spectrum triazole fungicide, is widely used in agriculture. This technical guide provides a comprehensive overview of its toxicological profile in mammals, intended for researchers, scientists, and professionals in drug development. The document summarizes key findings on acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development, genetic material, and the nervous system. The primary target organ for hexaconazole toxicity is the liver, with effects observed across multiple species. It has also been shown to disrupt steroidogenesis through the inhibition of cytochrome P450 enzymes and modulate critical signaling pathways, including the Akt and MAPK cascades, leading to downstream effects such as apoptosis and inflammation. This guide presents quantitative data in structured tables for comparative analysis, details experimental protocols for key toxicological studies, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction

Hexaconazole is a systemic fungicide that effectively controls a range of fungal diseases in various crops.^[1] Its mechanism of action in fungi involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.^[1] However, its potential for interaction with physiological pathways in non-target mammalian species necessitates a

thorough toxicological evaluation. This guide synthesizes the available data to provide a detailed toxicological profile of hexaconazole in mammals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in rats, hexaconazole is absorbed and extensively metabolized. The primary routes of excretion are via the feces and urine.^[2] Studies in mice have shown that hexaconazole can be distributed to various tissues, with the highest concentrations found in the liver, followed by the kidneys and brain.^[3] The half-life in plasma has been reported to be in the range of 3 to 4 hours in mice.^[4]

Acute, Sub-chronic, and Chronic Toxicity

Hexaconazole exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.^[5] ^[6] However, repeated exposure in sub-chronic and chronic studies has consistently identified the liver as the primary target organ in mice, rats, and dogs.^{[2][5]} Observed effects include increased liver weight, elevated liver enzymes, hepatocellular hypertrophy, and fatty infiltration of the liver.^[5]

Table 1: Summary of Acute Toxicity Data for Hexaconazole

Test	Species	Route	LD50 / LC50	Toxicity Category	Reference
Acute Oral	Rat (male)	Oral	6,071 mg/kg	Low	[7]
Acute Oral	Rat (female)	Oral	2,189 mg/kg	Low	[7]
Acute Dermal	Rat	Dermal	>2,000 mg/kg	Low	[7]
Acute Inhalation	Rat	Inhalation	>5.9 mg/L	Low	[7]

Table 2: Summary of Sub-chronic and Chronic Toxicity Studies on Hexaconazole

Study Duration	Species	NOAEL	LOAEL	Key Effects at LOAEL	Reference
29-Day Feeding	Mouse	3.75 mg/kg/day	15 mg/kg/day	Decreased body weight gain, hepatotoxicity	[5]
90-Day Feeding	Rat	2.5 mg/kg/day	25 mg/kg/day	Fatty changes in the liver, vacuolation of the adrenal cortex.	[5]
90-Day Oral	Dog	5 mg/kg/day	25 mg/kg/day	Increased liver enzymes, fatty infiltration of the liver.	[5]
1-Year Oral	Dog	2 mg/kg/day	10 mg/kg/day	Fatty infiltration of the liver.	[5]
2-Year Feeding	Rat	0.47 mg/kg/day (males)	4.7 mg/kg/day	Increased hepatocyte hypertrophy, reduced body weight gain.	[7]
2-Year Feeding	Mouse	-	23.5 mg/kg/day (males)	Decreased body weight gain and food efficiency, hepatocellular hypertrophy, fatty	[5]

infiltration of
the liver.

Genotoxicity

The genotoxic potential of hexaconazole has been evaluated in a battery of in vitro and in vivo assays. While the overall database suggests that hexaconazole is not mutagenic, some studies have reported positive findings for clastogenicity (the ability to cause breaks in chromosomes). [5][8] For instance, some in vitro studies using human lymphocytes and in vivo studies in mouse bone marrow have shown an increase in chromosomal aberrations and sister chromatid exchanges.[8] However, other studies, including the Ames assay and unscheduled DNA synthesis assays, have been negative.[5]

Table 3: Summary of Genotoxicity Studies on Hexaconazole

Assay Type	Test System	Metabolic Activation	Result	Reference
Ames Test	<i>S. typhimurium</i>	With and without	Negative	[5]
Chromosomal Aberration	Human Lymphocytes	With and without	Positive	[8]
Micronucleus Test	Mouse Bone Marrow	In vivo	Positive	[8]
Unscheduled DNA Synthesis	Rat Hepatocytes	In vitro	Negative	[5]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In male rats, an increased incidence of benign Leydig cell tumors in the testes was observed at high doses.[5][7] This has led to a classification of hexaconazole as a "Group C - Possible Human Carcinogen" by the U.S. EPA.[7] The proposed mechanism for Leydig cell tumor formation is linked to the disruption of the hypothalamic-pituitary-testicular axis, resulting from the inhibition

of steroidogenesis.[9][10] In mice, there was a marginal increase in liver tumors, though this was not considered statistically significant.[7]

Reproductive and Developmental Toxicity

Hexaconazole has been shown to induce reproductive and developmental effects in laboratory animals. In a two-generation reproduction study in rats, effects such as decreased body weight gain, reduced litter size, and decreased pup survival were observed at doses that also caused parental toxicity.[5]

Developmental toxicity studies in rats and rabbits have demonstrated an increased susceptibility of fetuses to hexaconazole.[5] In rats, developmental effects included delayed ossification and an increase in the incidence of an extra rib at doses below those causing maternal toxicity.[5] In rabbits, a decrease in fetal body weight was observed at doses not toxic to the mother.[5]

Table 4: Summary of Reproductive and Developmental Toxicity of Hexaconazole

Study Type	Species	NOAEL (Maternal)	LOAEL (Maternal)	NOAEL (Developmental)	LOAEL (Developmental)	Key Developmental Effects at LOAEL	Reference
Two-Generation Reproduction	Rat	1 mg/kg/day	5 mg/kg/day	5 mg/kg/day	50 mg/kg/day	Decreased pup body weight, gain, decrease in litter size, decreased pup survival.	[5]
Developmental	Rat	25 mg/kg/day	250 mg/kg/day	2.5 mg/kg/day	25 mg/kg/day	Delayed ossification, extra 14th rib.	[5]
Developmental	Rabbit	50 mg/kg/day	100 mg/kg/day	25 mg/kg/day	50 mg/kg/day	Decreased fetal body weight.	[5]

Neurotoxicity

Recent studies have indicated that hexaconazole may possess neurotoxic potential.^[2] Sub-chronic exposure in rats has been shown to affect cognitive function, leading to a deterioration in learning and memory.^[2] The proposed mechanism for this neurotoxicity involves the induction of oxidative stress in the brain and a disorder of nerve signaling conduction, as evidenced by notable changes in neurotransmitters.^[2]

Experimental Protocols

The toxicological evaluation of hexaconazole has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited in this guide.

Chronic Toxicity Study (based on OECD Guideline 452)

- **Test System:** Typically conducted in rats, with at least 20 animals per sex per dose group.
- **Administration:** Hexaconazole is administered in the diet for a period of 24 months.
- **Dose Levels:** At least three dose levels plus a control group are used. Doses are selected based on results from shorter-term studies to establish a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).
- **Observations:**
 - **Clinical Signs:** Animals are observed daily for any signs of toxicity.
 - **Body Weight and Food Consumption:** Recorded weekly.
 - **Hematology and Clinical Chemistry:** Blood samples are collected at 6, 12, 18, and 24 months for analysis of parameters such as red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
 - **Ophthalmology:** Examinations are performed prior to the start of the study and at termination.
- **Pathology:**
 - **Gross Necropsy:** All animals are subjected to a full necropsy at the end of the study.
 - **Organ Weights:** Key organs, including the liver, kidneys, brain, and gonads, are weighed.
 - **Histopathology:** A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from intermediate and low-dose groups

are examined if treatment-related effects are observed at the high dose. Special attention is given to the liver for signs of hypertrophy, fatty changes, and necrosis.

Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

- **Test System:** Wistar rats are commonly used, with a sufficient number of animals to ensure at least 20 pregnant females per group.
- **Administration:** Hexaconazole is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through to the production of the F2 generation.[2][11]
- **Dose Levels:** At least three dose levels and a concurrent control group are used.
- **Endpoints Evaluated:**
 - **Parental (F0 and F1):**
 - Clinical observations, body weight, and food consumption.
 - Mating and fertility indices (e.g., mating index, fertility index, gestation index).
 - Estrus cycle monitoring.
 - Sperm analysis (motility, morphology, and count).
 - Gross necropsy and organ weights (reproductive organs).
 - Histopathology of reproductive tissues.
 - **Offspring (F1 and F2):**
 - Viability and litter size at birth and during lactation.
 - Pup sex ratio.

- Pup body weights.
- Anogenital distance.
- Age at vaginal opening and preputial separation.
- Gross necropsy of selected pups.

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)

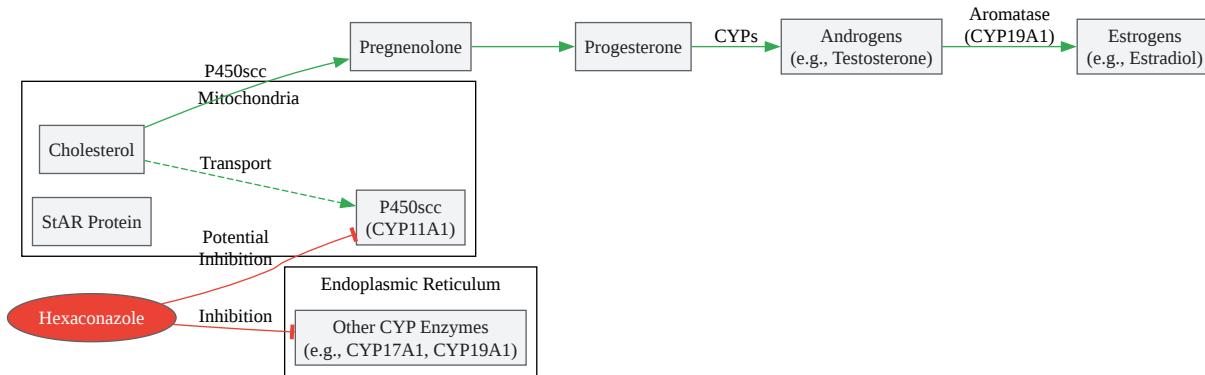
- Test System: Typically performed in mice or rats.
- Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection), usually in two doses 24 hours apart.
- Dose Levels: A preliminary study is often conducted to determine the maximum tolerated dose (MTD). At least three dose levels, a vehicle control, and a positive control are used in the main study.
- Sample Collection: Bone marrow or peripheral blood is collected at 24 and 48 hours after the last administration.
- Analysis:
 - Smears are prepared and stained (e.g., with Giemsa).
 - At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
 - The ratio of PCEs to normochromatic erythrocytes (NCEs) is determined to assess bone marrow toxicity.
- Evaluation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Signaling Pathways and Mechanisms of Toxicity

Hexaconazole's toxicity in mammals is linked to its interference with key cellular signaling pathways.

Disruption of Steroidogenesis

As a triazole fungicide, hexaconazole's primary mode of action is the inhibition of cytochrome P450 (CYP) enzymes.^{[9][12]} In mammals, this can lead to the disruption of steroid hormone synthesis (steroidogenesis). Hexaconazole has been shown to inhibit CYP enzymes involved in this pathway, such as CYP3A4.^[13] This inhibition can lead to reduced production of steroid hormones like testosterone, which can have cascading effects on the reproductive system and contribute to the development of Leydig cell tumors.^{[7][9]} The process is initiated by the transport of cholesterol into the mitochondria, a step regulated by the Steroidogenic Acute Regulatory (StAR) protein, followed by a series of enzymatic conversions by CYP enzymes.^[14]



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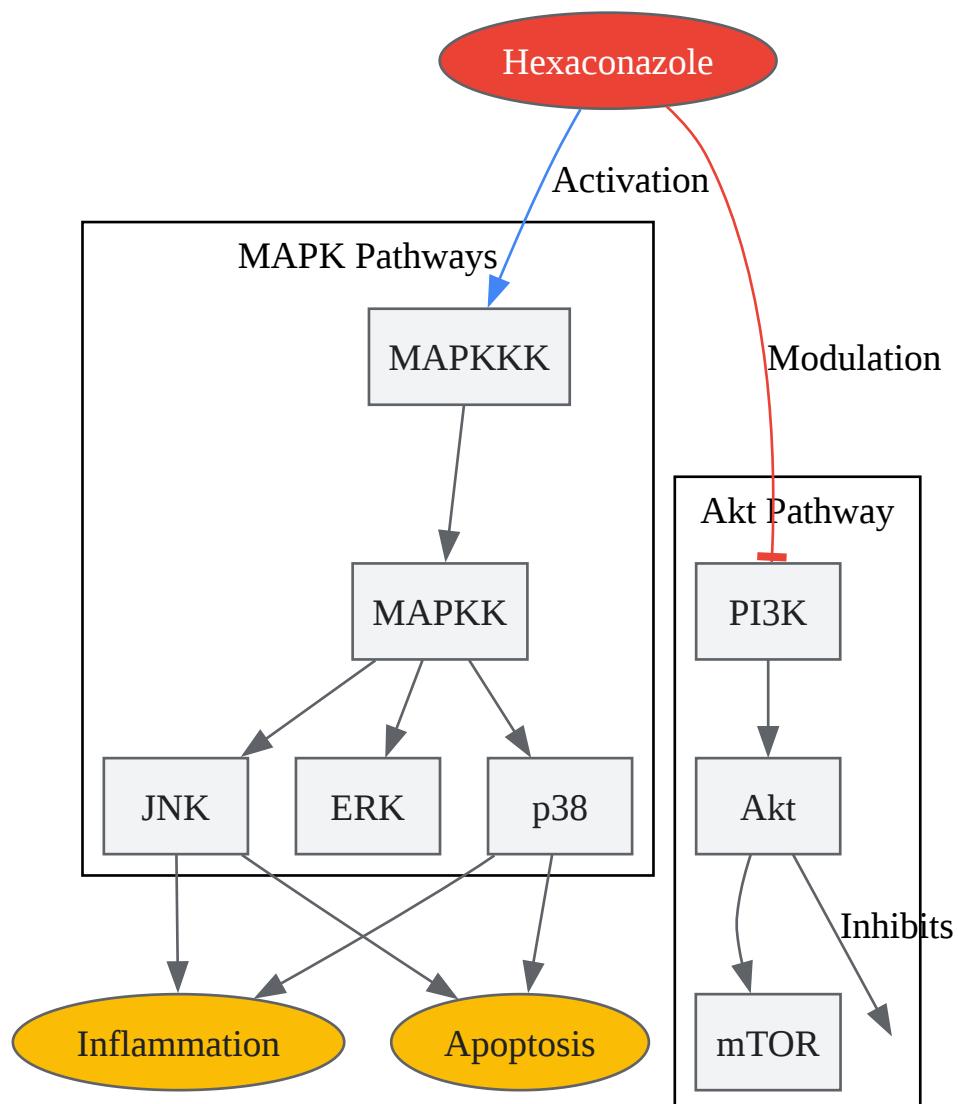
Disruption of Steroidogenesis by Hexaconazole.

Alteration of Akt and MAPK Signaling Pathways

Hexaconazole has been shown to alter the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cell survival, proliferation, apoptosis, and inflammation.[\[15\]](#)

The PI3K/Akt/mTOR pathway is a key pro-survival pathway. Inhibition of this pathway can lead to apoptosis. Hexaconazole has been implicated in the modulation of the PI3K-Akt signaling pathway.[\[5\]](#)[\[11\]](#)

The MAPK pathways, including ERK, JNK, and p38, are involved in cellular responses to a wide range of stimuli, including stress. Dysregulation of these pathways can lead to apoptosis and inflammation. Hexaconazole exposure has been linked to the activation of these stress-related pathways, resulting in increased apoptosis and the production of pro-inflammatory cytokines.[\[15\]](#)[\[16\]](#)

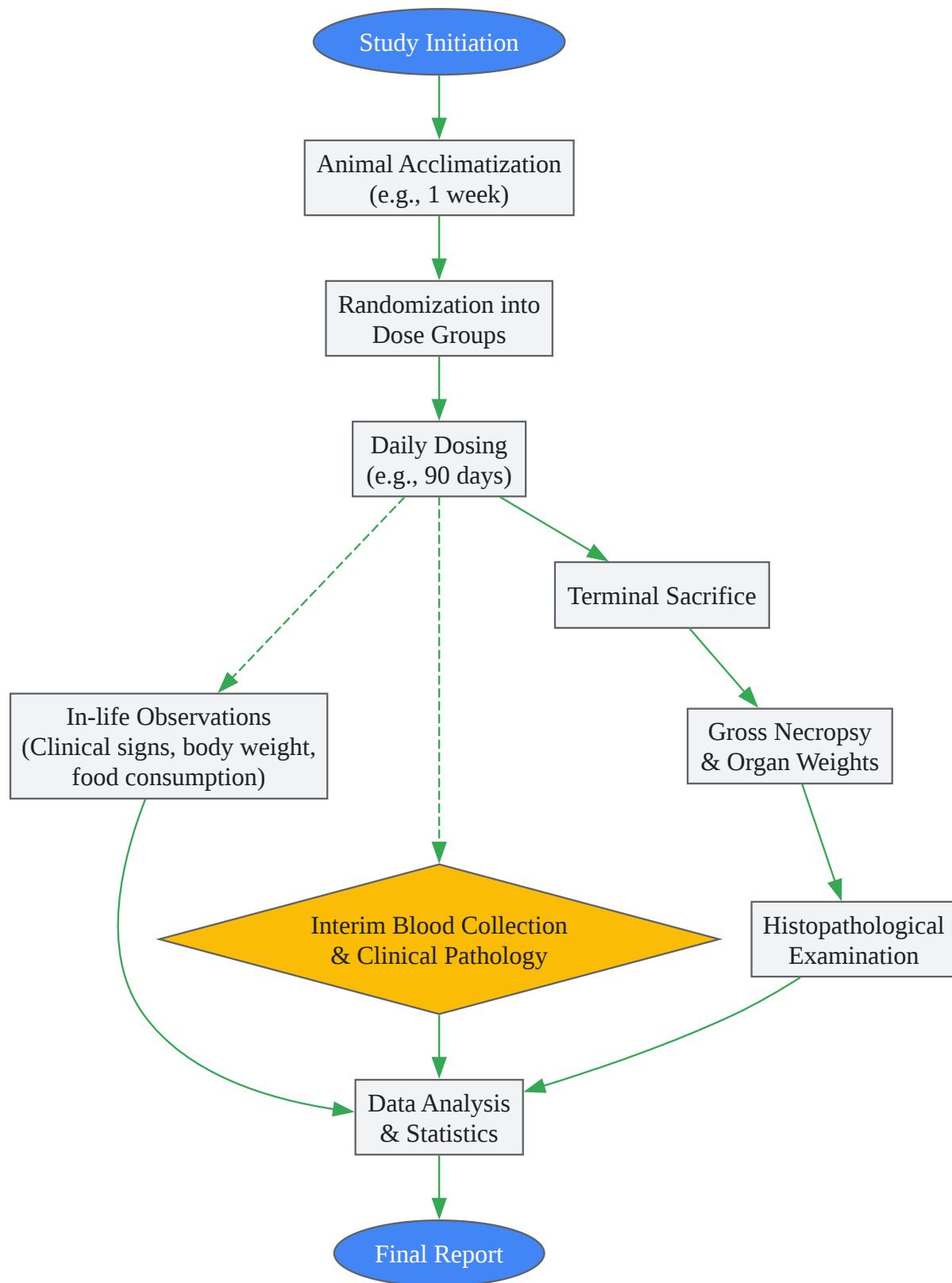


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Modulation of Akt and MAPK Signaling by Hexaconazole.

Experimental Workflow for an In Vivo Study

The following diagram illustrates a typical workflow for an in vivo toxicological study, such as a 90-day sub-chronic oral toxicity study.

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Workflow for a representative in vivo toxicity study.

Conclusion

Hexaconazole demonstrates low acute toxicity in mammals. However, repeated exposure poses a risk, with the liver being the primary target organ. The observed reproductive and developmental toxicities, particularly the effects on the fetus at doses not toxic to the mother, are of concern. The carcinogenic potential, evidenced by the induction of Leydig cell tumors in rats, is linked to its endocrine-disrupting properties via inhibition of cytochrome P450 enzymes involved in steroidogenesis. Furthermore, emerging evidence of neurotoxicity and the modulation of critical cellular signaling pathways, such as Akt and MAPK, highlights the need for a comprehensive understanding of its molecular mechanisms of action. This technical guide provides a consolidated resource for researchers and professionals to aid in the risk assessment and further investigation of hexaconazole and other triazole fungicides.

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